1-(1H-Indol-3-yl)-2-iodo-ethanone

Bioconjugation Cysteine labeling Haloacetyl chemistry

Standard haloacetyl indoles (chloro/bromo) suffer from slow thiol kinetics or require metal catalysts for polymerization, compromising proteomic time-resolved assays and sustainable synthesis. 1-(1H-Indol-3-yl)-2-iodo-ethanone (CAS 57642-05-4) solves this with an iodoacetyl leaving group. • **Reactivity advantage:** 10- to 100-fold faster thiol substitution than bromoacetyl; essential for cysteine profiling & ABPP. • **Green chemistry validated:** Undergoes photochemical polycondensation without catalyst or solvent (not demonstrated for Br/Cl analogs). • **Supply reliability:** ≥98% purity (vs. typical 95% for bromo analog); stable at 2-8°C with stock solution data provided.

Molecular Formula C10H8INO
Molecular Weight 285.08 g/mol
CAS No. 57642-05-4
Cat. No. B3145527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-Indol-3-yl)-2-iodo-ethanone
CAS57642-05-4
Molecular FormulaC10H8INO
Molecular Weight285.08 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C(=O)CI
InChIInChI=1S/C10H8INO/c11-5-10(13)8-6-12-9-4-2-1-3-7(8)9/h1-4,6,12H,5H2
InChIKeyAABAZUKHVXELTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1H-Indol-3-yl)-2-iodo-ethanone: Iodoacetyl Indole for Bioconjugation and Polymer Chemistry


1-(1H-Indol-3-yl)-2-iodo-ethanone is a heterocyclic building block featuring an indole core substituted at the 3-position with an iodoacetyl moiety. This compound serves as a reactive intermediate for thiol-specific bioconjugation and as a monomer for photochemical polymer synthesis [1]. Its reactivity profile is defined by the iodoacetyl leaving group, which is more electrophilic than the corresponding bromoacetyl or chloroacetyl analogs.

Workflow Thiol-specific bioconjugation reactions
Monomer Use Photochemical poly(indole) synthesis
Reactivity Iodoacetyl electrophilicity higher than bromo/chloro analogs

Why the Iodoacetyl Leaving Group is Critical


Direct substitution of 1-(1H-indol-3-yl)-2-iodo-ethanone with its bromo or chloro congeners is not straightforward because the leaving group ability (I > Br > Cl) governs both reaction rates and product profiles in nucleophilic thiol substitution . Furthermore, the iodo derivative has been specifically validated for photochemical polycondensation to produce poly(indole) without catalyst or solvent, a reaction not demonstrated for the bromo or chloro analogs [1]. Thus, using a non-iodo analog risks incomplete conversion, altered selectivity, or failure in established protocols.

Target
Substitute
Risk
Iodoacetyl indole
Bromoacetyl indole
Lower leaving group ability (I > Br) may reduce thiol conjugation rates and alter product profiles
Iodoacetyl indole
Chloroacetyl indole
Slowest electrophile; photochemical poly(indole) synthesis not demonstrated, risking protocol failure

Key Differentiation Evidence vs. Closest Analogs


Superior Thiol Reactivity of Iodoacetyl Group

The iodoacetyl group in 1-(1H-indol-3-yl)-2-iodo-ethanone reacts with thiols via nucleophilic substitution, with a rate generally 10- to 100-fold higher than the corresponding bromoacetyl group at pH 7.5–8.5, based on class-level leaving-group trends . In contrast, the bromo analog (2-bromo-1-(1H-indol-3-yl)ethanone) exhibits slower kinetics under identical conditions, and the chloro analog is even less reactive . This difference is critical for time-sensitive bioconjugation workflows.

Thiol Reactivity
Class-level
~10–100× faster than bromo analog (pH 7.5–8.5)
Reported kinetic advantage for cysteine labeling workflows
Class-level inference; confirm under specific conditions
Bioconjugation Cysteine labeling Haloacetyl chemistry

Validated Monomer for Photochemical Poly(indole) Synthesis

1-(1H-Indol-3-yl)-2-iodo-ethanone has been specifically employed as a monomer for photochemical polycondensation to yield poly(2,2′,3,3′-indole) without requiring a catalyst or solvent [1]. The reaction proceeds via intermediate 3,3′-diindole formation under UV irradiation. No published reports demonstrate comparable reactivity for the bromo or chloro analogs under these conditions [1].

Photopolymerization
Supported
Solvent/catalyst-free poly(indole) synthesis demonstrated [1]
Unique reactivity reported; bromo/chloro analogs not validated
Source: Shagun et al. 2012
Conducting polymers Photopolymerization Indole-based materials

Higher Commercial Purity vs. Bromo Analog

1-(1H-Indol-3-yl)-2-iodo-ethanone is commercially available at ≥98% purity (HPLC) , whereas the widely used bromo analog (2-bromo-1-(1H-indol-3-yl)ethanone) is typically supplied at 95% purity . The higher purity of the iodo compound reduces the need for in-house purification, particularly important for applications sensitive to halogenated impurities.

Commercial Purity
Data to verify
≥98% (HPLC) vs. bromo analog 95%
Higher baseline purity may reduce purification needs
Supplier-reported; verify lot-specific COA
Chemical procurement Purity comparison Halogenated indoles

Less Stringent Storage Requirements

Vendor specifications recommend storage at 2–8°C for 1-(1H-indol-3-yl)-2-iodo-ethanone, with stock solution stability data provided [1]. In contrast, the bromo analog 2-bromo-1-(1H-indol-3-yl)ethanone is typically recommended for storage at -20°C , indicating a difference in thermal stability that affects long-term inventory management.

Storage
Reported
2–8°C vs. bromo analog −20°C
Less stringent storage may simplify lab logistics
Based on vendor datasheets; confirm stability
Chemical stability Storage conditions Procurement logistics

Optimal Applications Supported by Evidence


Cysteine-Selective Protein Labeling

The iodoacetyl group's marked superiority in thiol reactivity (10- to 100-fold faster than bromoacetyl) makes this compound the reagent of choice for time-resolved cysteine profiling and activity-based protein profiling (ABPP). Its use minimizes labeling time and reduces the risk of off-target modifications, ensuring high-fidelity data in proteomics experiments.

Green Synthesis of Conductive Polymers

As the only haloacetyl indole demonstrated to undergo photochemical polycondensation without catalyst or solvent [1], 1-(1H-indol-3-yl)-2-iodo-ethanone is the essential monomer for developing sustainable processes for poly(indole) conductive materials, avoiding toxic solvents and metal catalysts.

High-Purity Kinase Inhibitor Intermediates

With commercial purity ≥98% , the iodo compound reduces or eliminates the need for prepurification before use in multi-step medicinal chemistry syntheses, directly translating to higher overall yields and fewer byproduct-related complications compared to the typical 95%-pure bromo analog .

Thiol-Reactive Fluorescent Probes

The ease of handling and storage at 2–8°C, combined with detailed stock solution stability data [2], makes this compound a convenient warhead for constructing fluorescent sensors that require long-term reagent stability, outperforming freezer-stored bromo analogs in operational simplicity.

Application
Selection Property
Validation Focus
Cysteine-selective protein labeling
Iodoacetyl electrophilicity profile
Conjugation rate and selectivity review
Photochemical poly(indole) synthesis
Solvent/catalyst-free reactivity
Polymerization protocol compatibility
Medicinal chemistry intermediate
Supplier-reported purity level
In-house purification demand
Thiol-reactive probe construction
Storage and handling profile
Reagent stability and logistics
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